Cas no 1482166-28-8 (2-{1-(5-chlorothiophen-2-yl)ethylamino}propane-1,3-diol)

2-{1-(5-Chlorothiophen-2-yl)ethylamino}propane-1,3-diol is a synthetic organic compound featuring a chlorothiophene moiety linked to a propylene glycol backbone via an ethylamino bridge. This structure imparts unique physicochemical properties, making it suitable for applications in pharmaceutical intermediates or specialty chemical synthesis. The presence of the chlorothiophene group enhances reactivity in electrophilic substitution reactions, while the diol functionality offers versatility for further derivatization. Its balanced hydrophilicity and lipophilicity may improve solubility profiles in formulation development. The compound’s stereochemistry could also be leveraged for chiral synthesis. Careful handling is advised due to potential reactivity of the amine and hydroxyl groups under certain conditions.
2-{1-(5-chlorothiophen-2-yl)ethylamino}propane-1,3-diol structure
1482166-28-8 structure
商品名:2-{1-(5-chlorothiophen-2-yl)ethylamino}propane-1,3-diol
CAS番号:1482166-28-8
MF:C9H14ClNO2S
メガワット:235.73096036911
CID:5160858
PubChem ID:65315492

2-{1-(5-chlorothiophen-2-yl)ethylamino}propane-1,3-diol 化学的及び物理的性質

名前と識別子

    • 1,3-Propanediol, 2-[[1-(5-chloro-2-thienyl)ethyl]amino]-
    • 2-{1-(5-chlorothiophen-2-yl)ethylamino}propane-1,3-diol
    • インチ: 1S/C9H14ClNO2S/c1-6(11-7(4-12)5-13)8-2-3-9(10)14-8/h2-3,6-7,11-13H,4-5H2,1H3
    • InChIKey: LFHAMJNEINEVRF-UHFFFAOYSA-N
    • ほほえんだ: C(O)C(NC(C1SC(Cl)=CC=1)C)CO

2-{1-(5-chlorothiophen-2-yl)ethylamino}propane-1,3-diol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-162130-5.0g
2-{[1-(5-chlorothiophen-2-yl)ethyl]amino}propane-1,3-diol
1482166-28-8
5g
$2152.0 2023-05-26
Enamine
EN300-162130-10.0g
2-{[1-(5-chlorothiophen-2-yl)ethyl]amino}propane-1,3-diol
1482166-28-8
10g
$3191.0 2023-05-26
Enamine
EN300-162130-2500mg
2-{[1-(5-chlorothiophen-2-yl)ethyl]amino}propane-1,3-diol
1482166-28-8
2500mg
$810.0 2023-09-22
Enamine
EN300-162130-5000mg
2-{[1-(5-chlorothiophen-2-yl)ethyl]amino}propane-1,3-diol
1482166-28-8
5000mg
$1199.0 2023-09-22
Enamine
EN300-162130-0.25g
2-{[1-(5-chlorothiophen-2-yl)ethyl]amino}propane-1,3-diol
1482166-28-8
0.25g
$683.0 2023-05-26
Enamine
EN300-162130-1.0g
2-{[1-(5-chlorothiophen-2-yl)ethyl]amino}propane-1,3-diol
1482166-28-8
1g
$743.0 2023-05-26
Enamine
EN300-162130-0.05g
2-{[1-(5-chlorothiophen-2-yl)ethyl]amino}propane-1,3-diol
1482166-28-8
0.05g
$624.0 2023-05-26
Enamine
EN300-162130-50mg
2-{[1-(5-chlorothiophen-2-yl)ethyl]amino}propane-1,3-diol
1482166-28-8
50mg
$348.0 2023-09-22
Enamine
EN300-162130-500mg
2-{[1-(5-chlorothiophen-2-yl)ethyl]amino}propane-1,3-diol
1482166-28-8
500mg
$397.0 2023-09-22
Enamine
EN300-162130-1000mg
2-{[1-(5-chlorothiophen-2-yl)ethyl]amino}propane-1,3-diol
1482166-28-8
1000mg
$414.0 2023-09-22

2-{1-(5-chlorothiophen-2-yl)ethylamino}propane-1,3-diol 関連文献

2-{1-(5-chlorothiophen-2-yl)ethylamino}propane-1,3-diolに関する追加情報

Professional Introduction to 2-{1-(5-chlorothiophen-2-yl)ethylamino}propane-1,3-diol (CAS No. 1482166-28-8)

2-{1-(5-chlorothiophen-2-yl)ethylamino}propane-1,3-diol is a significant compound in the field of pharmaceutical chemistry, characterized by its unique molecular structure and potential biological activities. This compound, identified by the CAS number 1482166-28-8, has garnered attention due to its structural features and its implications in drug development. The presence of a 5-chlorothiophen-2-yl moiety and an amine group linked to a propane-1,3-diol backbone suggests a multifaceted role in medicinal chemistry.

The compound's structure is of particular interest because it combines elements that are known to influence biological interactions. The propane-1,3-diol part of the molecule provides a flexible backbone that can facilitate interactions with biological targets, while the 5-chlorothiophen-2-yl group introduces a layer of complexity that can modulate reactivity and binding properties. This combination has led to investigations into its potential applications in the development of new therapeutic agents.

In recent years, there has been a growing interest in thiophene derivatives due to their diverse pharmacological properties. Thiophene-based compounds are known for their ability to interact with various biological pathways, making them valuable candidates for drug discovery. The specific substitution pattern in 2-{1-(5-chlorothiophen-2-yl)ethylamino}propane-1,3-diol enhances its potential as a scaffold for designing novel drugs.

The amine group in the molecule also plays a crucial role in its pharmacological profile. Amines are common pharmacophores that can participate in hydrogen bonding and ionic interactions with biological targets. The positioning of the amine group in 2-{1-(5-chlorothiophen-2-yl)ethylamino}propane-1,3-diol suggests that it could interact with proteins or enzymes in a manner that influences their activity. This has prompted researchers to explore its potential as an inhibitor or modulator of various biological processes.

Recent studies have begun to uncover the biological activities of structurally related compounds, providing insights into the possible effects of 2-{1-(5-chlorothiophen-2-yl)ethylamino}propane-1,3-diol. For instance, some thiophene derivatives have been shown to exhibit anti-inflammatory, antimicrobial, and anticancer properties. While specific data on this compound is still emerging, its structural similarities suggest that it may share some of these beneficial effects.

The synthesis of 2-{1-(5-chlorothiophen-2-yl)ethylamino}propane-1,3-diol is another area of interest. The presence of multiple functional groups requires careful consideration during the synthetic process to ensure high yield and purity. Advanced synthetic techniques are being employed to optimize the production of this compound, making it more accessible for further research and development.

In conclusion, 2-{1-(5-chlorothiophen-2-yl)ethylamino}propane-1,3-diol (CAS No. 1482166-28-8) represents a promising candidate in pharmaceutical chemistry due to its unique structure and potential biological activities. Its combination of a flexible propane-diol backbone and a substituted thiophene ring offers a rich framework for drug design. As research continues to uncover more about its properties and applications, this compound is poised to play a significant role in the development of new therapeutic agents.

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